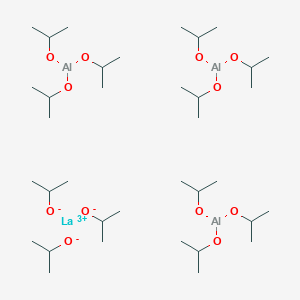
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane” is a chemical substance listed in the PubChem database. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthetic routes and reaction conditions for preparing lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane involve several steps. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound involves the reaction of specific precursor chemicals under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for synthesizing this compound include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: this compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of this compound.
Applications De Recherche Scientifique
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: In biological research, this compound is used to study its effects on biological systems and to investigate its potential as a therapeutic agent.
Medicine: In medicine, this compound is studied for its potential use in treating various diseases and conditions. It may have pharmacological properties that make it useful as a drug candidate.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials. It may also be used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane involves its interaction with specific molecular targets and pathways in biological systems. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can include:
Structural Similarity: Compounds with similar chemical structures to this compound may have similar properties and applications.
Functional Similarity: Compounds with similar functional groups or reactivity may undergo similar chemical reactions and have similar uses.
List of Similar Compounds: Some similar compounds to this compound include those listed in the PubChem database with similar 2-D or 3-D structures.
Propriétés
IUPAC Name |
lanthanum(3+);propan-2-olate;tri(propan-2-yloxy)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12C3H7O.3Al.La/c12*1-3(2)4;;;;/h12*3H,1-2H3;;;;/q12*-1;4*+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXSFLXKTWHKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H84Al3LaO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














